1,3,8-Triazaspiro[4.5]decan-4-one

Phospholipase D Isoform Selectivity Cancer

1,3,8-Triazaspiro[4.5]decan-4-one is a heterocyclic compound defined by its spirocyclic structure, which incorporates three nitrogen atoms within the ring system. Its molecular formula is C7H13N3O, with a molecular weight of 155.20 g/mol.

Molecular Formula C7H13N3O
Molecular Weight 155.2 g/mol
CAS No. 56186-25-5
Cat. No. B3053800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,8-Triazaspiro[4.5]decan-4-one
CAS56186-25-5
Molecular FormulaC7H13N3O
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)NCN2
InChIInChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11)
InChIKeyJRKPNHLSQGAUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,8-Triazaspiro[4.5]decan-4-one (CAS 56186-25-5): Chemical Identity and Core Properties for Procurement


1,3,8-Triazaspiro[4.5]decan-4-one is a heterocyclic compound defined by its spirocyclic structure, which incorporates three nitrogen atoms within the ring system [1]. Its molecular formula is C7H13N3O, with a molecular weight of 155.20 g/mol [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis to introduce the 1,3,8-triazaspiro[4.5]decan-4-one scaffold into more complex molecules .

Why Substituting 1,3,8-Triazaspiro[4.5]decan-4-one with Other Spirocyclic Amines Risks Compromising Target Selectivity


The 1,3,8-triazaspiro[4.5]decan-4-one core is not a generic spirocyclic amine; it has been identified as a 'privileged structure' that can confer unique selectivity profiles to its derivatives [1]. A direct substitution with a different scaffold can lead to a complete loss of desired biological activity. For instance, replacing the 1,3,8-triazaspiro[4.5]decan-4-one core with a non-spirocyclic or alternative spirocyclic moiety has been shown to eliminate or drastically alter target selectivity [2]. The specific spatial arrangement and electronic properties of this core are critical determinants for its interaction with biological targets, making it non-interchangeable with close analogs [1].

Quantitative Evidence for 1,3,8-Triazaspiro[4.5]decan-4-one's Role in Achieving Isoform and Receptor Selectivity


PLD2 vs. PLD1 Isoform Selectivity: The 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold is Key to Unprecedented 40-Fold Selectivity

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold was identified as a 'privileged structure' that engenders selectivity for the PLD2 isoform over PLD1. A derivative of this scaffold (Compound 3) exhibited a PLD2 IC50 of 110 nM and a PLD1 IC50 of 1000 nM, demonstrating ~9-fold selectivity [1]. Further optimization of this scaffold led to a derivative (Compound 9b) with a PLD2 IC50 of 90 nM and a PLD1 IC50 of 1900 nM, resulting in >20-fold selectivity [1]. In a biochemical assay, this same derivative showed a PLD1 IC50 of >20 μM and a PLD2 IC50 of 500 nM, a >40-fold selectivity [1]. This contrasts sharply with earlier scaffolds that yielded only dual PLD1/2 or PLD1-preferring inhibitors [1].

Phospholipase D Isoform Selectivity Cancer

ORL1 (NOP) Receptor Selectivity: Derivatives of 1,3,8-Triazaspiro[4.5]decan-4-one Achieve >100-Fold Selectivity Over Classic Opioid Receptors

The 1,3,8-triazaspiro[4.5]decan-4-one core is a central scaffold in the development of potent and selective agonists for the nociceptin/orphanin FQ (NOP) receptor (also known as ORL1). The optimized derivative Ro 64-6198, which is built upon this scaffold, displays subnanomolar affinity (Ki = 0.389 nM) for the ORL1 receptor and demonstrates >100-fold selectivity over other members of the opioid receptor family (Ki = 46.8 nM for μ, 89.1 nM for κ, and 1.38 μM for δ) . This high degree of selectivity is a direct consequence of the scaffold's structural features and is not a property of the core molecule itself.

NOP Receptor ORL1 Agonist Pain

Peptidomimetic Replacement: The 1,3,8-Triazaspiro[4.5]decan-4-one Core Enables Replacement of a Tetrapeptide Segment in Bradykinin B2 Antagonists

The 1,3,8-triazaspiro[4.5]decan-4-one ring system has been successfully employed as a non-peptide surrogate for the Pro2-Pro3-Gly4-Phe5 tetrapeptide section of a bradykinin B2 receptor antagonist [1]. Pseudopeptides containing this scaffold, such as NPC 18521 and NPC 18688, were found to be quite potent in in vivo assays, demonstrating that a significant portion of a complex decapeptide antagonist could be replaced with this compact, non-peptide molecule [1]. This represents a clear advantage over linear peptide-based antagonists, which often suffer from poor metabolic stability and oral bioavailability.

Peptidomimetic Bradykinin B2 Pain

Optimal Application Scenarios for Procuring 1,3,8-Triazaspiro[4.5]decan-4-one (CAS 56186-25-5)


Lead Optimization for Isoform-Selective PLD2 Inhibitor Programs

Procurement of 1,3,8-triazaspiro[4.5]decan-4-one is essential for medicinal chemistry campaigns aiming to develop selective PLD2 inhibitors. As evidenced by the work of Scott et al., this scaffold is uniquely capable of conferring PLD2 selectivity (up to >40-fold) over PLD1, a property not observed with other scaffolds [1]. Its use as a starting point for synthesis enables the exploration of structure-activity relationships (SAR) around a core known to drive isoform selectivity.

Development of Selective NOP Receptor (ORL1) Agonists

This building block is critical for synthesizing analogs of Ro 64-6198, a validated, highly selective NOP receptor agonist with >100-fold selectivity over classic opioid receptors . Researchers focused on developing non-peptide, centrally-acting therapeutics for pain, anxiety, and addiction will find this scaffold to be a foundational element for achieving receptor subtype selectivity .

Peptidomimetic Design for GPCR Targets

For projects aiming to convert peptide-based leads into small molecule drug candidates, 1,3,8-triazaspiro[4.5]decan-4-one offers a validated strategy. Its successful use in replacing a tetrapeptide segment of a bradykinin B2 antagonist [2] demonstrates its potential as a conformationally constrained core to mimic key pharmacophore elements while improving metabolic stability and bioavailability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,8-Triazaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.